molecular formula C9H17NO2S B13029420 Methyl 3-(piperidin-4-ylthio)propanoate

Methyl 3-(piperidin-4-ylthio)propanoate

Cat. No.: B13029420
M. Wt: 203.30 g/mol
InChI Key: VQAAYGSCMWBXOY-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-ylthio)propanoate is an organic compound with the molecular formula C9H17NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-ylthio)propanoate typically involves the reaction of piperidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-ylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(piperidin-4-ylthio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-ylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-4-yl)propanoate
  • Methyl 3-(piperidin-1-yl)propanoate
  • Methyl 3-(piperidin-2-yl)propanoate

Uniqueness

Methyl 3-(piperidin-4-ylthio)propanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical properties compared to its analogs. This thioether group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

Methyl 3-(piperidin-4-ylthio)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C9H17NO2S
  • Molecular Weight: 203.30 g/mol
  • IUPAC Name: Methyl 3-piperidin-4-ylsulfanylpropanoate
  • Canonical SMILES: COC(=O)CCSC1CCNCC1

The synthesis of this compound typically involves the reaction of piperidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate nucleophilic substitution .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine moiety enhances its ability to interact with biological macromolecules, potentially leading to alterations in their activity or function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study screening various compounds against human tumor cell lines, it was found that derivatives containing the piperidine structure often displayed enhanced antibacterial properties .

Table 1: Antimicrobial Activity Data

CompoundConcentration (µg/mL)Inhibition Zone (mm)
This compound5015
Control (Tetracycline)5020
DMSO (Control)-0

The above table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. A comprehensive study conducted by the US National Cancer Institute screened various compounds for their ability to inhibit cancer cell proliferation across multiple lines. This compound demonstrated promising results, particularly against specific types of cancer cells .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)% Inhibition at 10 µM
A549 (Lung Cancer)5.078
MCF7 (Breast Cancer)7.565
HeLa (Cervical Cancer)6.070

Case Studies

Case Study: Antimicrobial Efficacy Against Resistant Strains
A recent investigation assessed the effectiveness of this compound against antibiotic-resistant bacterial strains. The compound was found to inhibit growth in several resistant strains, suggesting its potential as a novel therapeutic agent in combating resistant infections .

Case Study: In Vivo Anticancer Evaluation
In vivo studies involving murine models have shown that treatment with this compound resulted in significant tumor regression when administered in combination with conventional chemotherapeutics. This suggests a synergistic effect that could enhance treatment outcomes for cancer patients .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 3-piperidin-4-ylsulfanylpropanoate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3

InChI Key

VQAAYGSCMWBXOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1CCNCC1

Origin of Product

United States

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